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Abstract
(Rac)-Sograzepide, also known as Netazepide and designated by the codes YF476 and YM-

220, is a potent and highly selective, orally active antagonist of the gastrin/cholecystokinin-B

(CCK-B) receptor.[1] This technical guide provides a comprehensive overview of the discovery,

synthesis, and biological activity of (Rac)-Sograzepide. It is intended for researchers,

scientists, and professionals in the field of drug development who are interested in the

therapeutic potential of targeting the gastrin/CCK-B receptor pathway. This document details

the proposed synthesis of (Rac)-Sograzepide, summarizes its key pharmacological data, and

provides protocols for relevant biological assays.

Discovery and Rationale
The discovery of (Rac)-Sograzepide was driven by the need for a potent and selective

antagonist for the gastrin/CCK-B receptor. Gastrin, a hormone that plays a crucial role in

stimulating gastric acid secretion, has also been implicated in the proliferation of certain cell

types in the gastrointestinal tract, including enterochromaffin-like (ECL) cells.[2] Dysregulation

of gastrin signaling can lead to conditions such as hypergastrinemia, which is associated with

the development of gastric neuroendocrine tumors (g-NETs).[2] Therefore, a selective

antagonist of the gastrin/CCK-B receptor was sought as a potential therapeutic agent for these

conditions.
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(Rac)-Sograzepide emerged from a series of 1,4-benzodiazepin-2-one derivatives and was

identified as a lead compound due to its high affinity and selectivity for the gastrin/CCK-B

receptor over the CCK-A receptor.[1]

Proposed Synthesis Pathway
While a detailed, step-by-step synthesis of (Rac)-Sograzepide is not readily available in the

public domain, a plausible synthetic route can be constructed based on the general schemes

provided in the medicinal chemistry literature for analogous 1,4-benzodiazepin-2-one

derivatives. The following is a proposed multi-step synthesis for (Rac)-Sograzepide.

Starting Materials:

2-Amino-5-chlorobenzophenone

Glycine ethyl ester hydrochloride

Pivaloyl chloride

(R)-3-Amino-5-(2-pyridyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

3-(Methylamino)phenyl isocyanate

Proposed Synthesis Steps:

Formation of the Benzodiazepine Core: The synthesis would likely begin with the

condensation of a 2-aminobenzophenone derivative with an amino acid ester, such as

glycine ethyl ester, to form the 1,4-benzodiazepine core structure.

Introduction of the Pivaloylmethyl Group: The next step would involve the alkylation of the

benzodiazepine nitrogen with a pivaloylmethyl group, likely using a reagent like bromo- or

chloromethyl pivalate.

Formation of the Urea Moiety: The final key step would be the formation of the urea linkage.

This would involve the reaction of the amino group on the benzodiazepine core with a

substituted phenyl isocyanate, specifically 3-(methylamino)phenyl isocyanate, to yield the

final product, (Rac)-Sograzepide.
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It is important to note that this is a generalized and proposed pathway. The actual synthesis

may involve different reagents, protecting group strategies, and reaction conditions to optimize

yield and purity.

Mechanism of Action
(Rac)-Sograzepide functions as a competitive antagonist at the gastrin/CCK-B receptor.[1] By

binding to this receptor, it prevents the endogenous ligand, gastrin, from binding and initiating

downstream signaling cascades. The primary consequence of this antagonism is the inhibition

of gastrin-stimulated gastric acid secretion. Furthermore, by blocking the trophic effects of

gastrin, Sograzepide can inhibit the proliferation of gastrin-sensitive cells, such as ECL cells,

which is the basis for its investigation in the treatment of g-NETs.[2]
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Caption: Gastrin/CCK-B Receptor Signaling Pathway and Inhibition by (Rac)-Sograzepide.

Quantitative Data
The following tables summarize key quantitative data for (Rac)-Sograzepide from various in

vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency
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Parameter Receptor Species Value Reference

Ki Gastrin/CCK-B Rat (brain) 0.068 nM [1]

Gastrin/CCK-B Canine (cloned) 0.62 nM [1]

Gastrin/CCK-B Human (cloned) 0.19 nM [1]

Selectivity
CCK-A vs. CCK-

B
Rat >7,000-fold

IC50 Gastrin/CCK-B Not Specified 0.3 nM

Table 2: In Vivo Efficacy in Animal Models

Model Species Route Parameter Value Reference

Pentagastrin-

induced acid

secretion

Rat IV ED50
0.0086

µmol/kg
[1]

Pentagastrin-

induced acid

secretion

Dog IV ED50
0.018

µmol/kg
[1]

Pentagastrin-

induced acid

secretion

Dog PO ED50
0.020

µmol/kg
[1]

Table 3: Clinical Trial Data in Patients with Gastric Neuroendocrine Tumors
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Parameter
Treatment
Duration

Result p-value Reference

Tumor Number 12 weeks
Significant

reduction
<0.001

Size of Largest

Tumor
12 weeks

Significant

reduction
<0.001

Plasma

Chromogranin A
12 weeks

Normalized in all

patients
<0.001

Tumor

Eradication
52 weeks

All tumors

cleared in 5/13

patients

Not reported [2]

Tumor Number

Reduction
52 weeks

Significant

reduction in

remaining

patients

<0.01 [2]

Size of Largest

Tumor Reduction
52 weeks

Significant

reduction in

remaining

patients

<0.001 [2]

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of

(Rac)-Sograzepide.

5.1. Gastrin/CCK-B Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of (Rac)-Sograzepide for the gastrin/CCK-B

receptor.

Materials:

Membrane preparations from cells expressing the recombinant human gastrin/CCK-B

receptor.
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[125I]-labeled gastrin or a suitable CCK-B selective radioligand.

(Rac)-Sograzepide at various concentrations.

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1%

BSA).

Non-specific binding control (e.g., a high concentration of unlabeled gastrin).

Glass fiber filters.

Scintillation counter.

Procedure:

In a 96-well plate, combine the receptor membrane preparation, radioligand, and either

buffer (for total binding), non-specific binding control, or varying concentrations of (Rac)-
Sograzepide.

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach

equilibrium (e.g., 60 minutes).

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Determine the IC50 value of (Rac)-Sograzepide by non-linear regression analysis of the

competition binding data.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

5.2. Immunohistochemical Staining for Ki-67
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Objective: To assess the proliferative index in gastric tissue samples.

Materials:

Formalin-fixed, paraffin-embedded gastric biopsy tissues.

Microtome.

Glass slides.

Xylene and graded ethanol series for deparaffinization and rehydration.

Antigen retrieval solution (e.g., citrate buffer, pH 6.0).

Hydrogen peroxide (3%) to block endogenous peroxidase activity.

Blocking serum (e.g., normal goat serum).

Primary antibody: anti-Ki-67 monoclonal antibody.

Biotinylated secondary antibody.

Avidin-biotin-peroxidase complex (ABC) reagent.

DAB (3,3'-diaminobenzidine) chromogen.

Hematoxylin counterstain.

Mounting medium.

Procedure:

Cut 4-5 µm sections from the paraffin-embedded tissue blocks and mount them on glass

slides.

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to

water.

Perform antigen retrieval by heating the slides in citrate buffer.
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Block endogenous peroxidase activity with 3% hydrogen peroxide.

Block non-specific binding sites with normal goat serum.

Incubate the sections with the primary anti-Ki-67 antibody.

Wash and incubate with the biotinylated secondary antibody.

Wash and incubate with the ABC reagent.

Develop the color with DAB chromogen.

Counterstain with hematoxylin.

Dehydrate the sections, clear in xylene, and mount with a coverslip.

The Ki-67 labeling index is determined by counting the percentage of positively stained

nuclei in a defined number of tumor cells.

5.3. Plasma Chromogranin A (CgA) Measurement

Objective: To measure the levels of the neuroendocrine tumor marker Chromogranin A in

plasma.

Materials:

Patient plasma samples collected in EDTA tubes.

Commercially available Chromogranin A ELISA kit.

Microplate reader.

Procedure:

Follow the instructions provided with the commercial ELISA kit.

Typically, the assay involves adding patient plasma samples and standards to microplate

wells coated with a capture antibody specific for CgA.
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After an incubation period, the wells are washed, and a detection antibody conjugated to an

enzyme (e.g., horseradish peroxidase) is added.

Following another incubation and wash step, a substrate solution is added, which reacts with

the enzyme to produce a colored product.

The reaction is stopped, and the absorbance is measured at a specific wavelength using a

microplate reader.

The concentration of CgA in the patient samples is determined by comparing their

absorbance values to a standard curve generated from the known concentrations of the CgA

standards.

Logical Workflow
The following diagram illustrates the logical workflow from the discovery of (Rac)-Sograzepide
to its clinical application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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